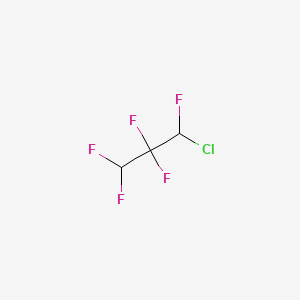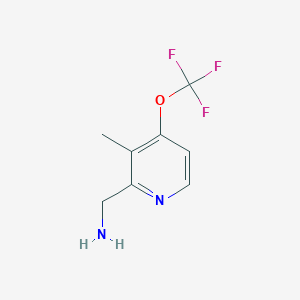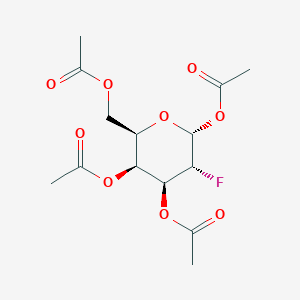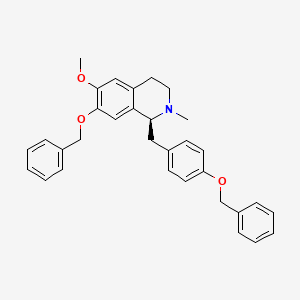
16-Dehydro pregnenolone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Dehydro pregnenolone acetate is a chemical compound used as an intermediate or synthon in the production of many semisynthetic steroids. It is a crucial intermediate for the synthesis of steroid hormones-based drugs and is considered a potential antihyperlipidemic agent . This compound is often used in pharmaceutical manufacturing, particularly in the production of corticosteroids and sex hormones .
Preparation Methods
16-Dehydro pregnenolone acetate can be synthesized from a variety of steroidal sapogenins. Industrially useful sources include diosgenin from Mexican yams and solasodine from certain nightshades . The synthesis involves several steps:
Oxidation: The pseudodiosgenin acetate is then oxidized to obtain diosone.
Hydrolysis and Degradation: The diosone is hydrolyzed and degraded to produce this compound.
Chemical Reactions Analysis
16-Dehydro pregnenolone acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions include various corticosteroids, progestogens, and androgens .
Scientific Research Applications
16-Dehydro pregnenolone acetate has a wide range of scientific research applications:
Mechanism of Action
16-Dehydro pregnenolone acetate acts as a precursor, undergoing enzymatic conversion into biologically active hormones such as corticosteroids and sex hormones . It is also an antagonist for the farnesoid X receptor, modulating cholesterol metabolism . Studies have shown that it can up-regulate CYP7A1 and lower serum cholesterol .
Comparison with Similar Compounds
16-Dehydro pregnenolone acetate is unique due to its role as a key intermediate in the synthesis of various steroid hormones. Similar compounds include:
Hydrocortisone: A corticosteroid used to treat inflammation.
Betamethasone: A corticosteroid used to treat various skin conditions.
Dexamethasone: A corticosteroid used to treat severe allergies and asthma.
Testosterone: An androgen used in hormone replacement therapy.
Estradiol: An estrogen used in hormone replacement therapy.
These compounds share a similar steroidal backbone but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C23H32O3 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[(9S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3/t17?,18?,20-,21-,22?,23?/m0/s1 |
InChI Key |
MZWRIOUCMXPLKV-KNKJXVFWSA-N |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2C1(CC[C@H]3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate](/img/structure/B13410937.png)
![(6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410940.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B13410944.png)
![4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide](/img/structure/B13410946.png)
![[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine](/img/structure/B13410956.png)


![(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B13410984.png)


![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13411007.png)



